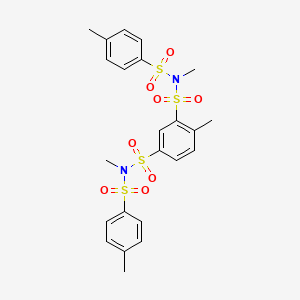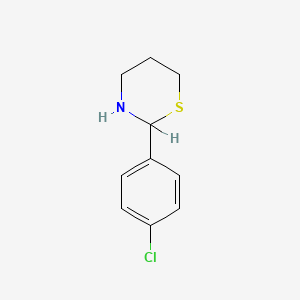
2-(4-Chlorophenyl)-1,3-thiazinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-1,3-thiazinane is a heterocyclic compound that contains a thiazine ring with a 4-chlorophenyl group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1,3-thiazinane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroaniline with a thioamide in the presence of a cyclizing agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the final product, such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorophenyl)-1,3-thiazinane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)-1,3-thiazinane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)-1,3-thiazinane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their function. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
Thiazoles: Compounds with a similar thiazole ring structure.
Phenylthiazines: Compounds with a phenyl group attached to a thiazine ring.
Chlorophenyl derivatives: Compounds with a chlorophenyl group attached to various heterocycles
Uniqueness
2-(4-Chlorophenyl)-1,3-thiazinane is unique due to its specific combination of a thiazine ring and a 4-chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
3592-68-5 |
|---|---|
Fórmula molecular |
C10H12ClNS |
Peso molecular |
213.73 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-1,3-thiazinane |
InChI |
InChI=1S/C10H12ClNS/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,10,12H,1,6-7H2 |
Clave InChI |
QTUGKOYWNCJYIX-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(SC1)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-amino-7H-purin-8-yl)sulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14009634.png)
![tert-Butyl (E)-3-[2-[[bis(tert-butoxycarbonyl)amino]methyl]-4-nitro-phenyl]prop-2-enoate](/img/structure/B14009635.png)
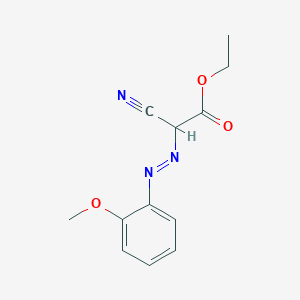
![3-(4-Aminophenyl)-7-(pyrimidin-5-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14009646.png)
![3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B14009651.png)
![N-[(1-Ethyl-2-oxo-indol-3-ylidene)amino]quinoline-2-carbothioamide](/img/structure/B14009666.png)

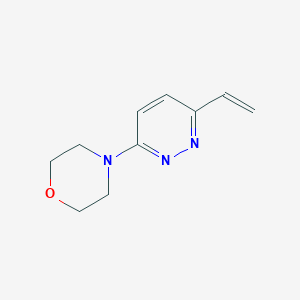
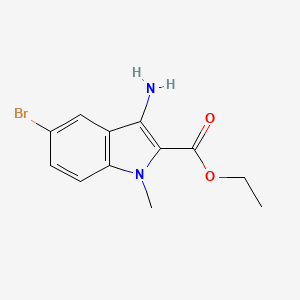
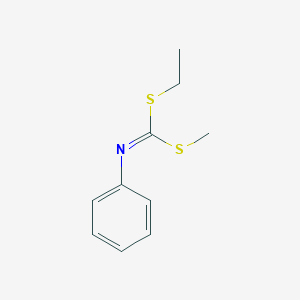

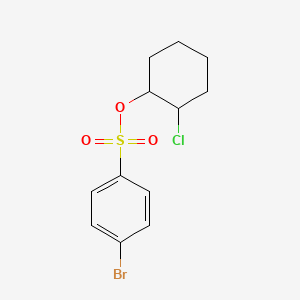
![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-propylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14009694.png)
